molecular formula C18H25N3O3 B8467906 tert-butyl 4-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)piperazine-1-carboxylate

tert-butyl 4-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)piperazine-1-carboxylate

Cat. No.: B8467906
M. Wt: 331.4 g/mol
InChI Key: RTPXCHWAGNPIHT-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)piperazine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a quinoline moiety fused to a piperazine ring, with a tert-butyl ester group attached to the piperazine nitrogen. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)piperazine-1-carboxylate typically involves the following steps:

    Formation of the Quinoline Intermediate: The quinoline moiety can be synthesized through a Pfitzinger reaction, where isatin reacts with an appropriate ketone in the presence of a base.

    Coupling with Piperazine: The quinoline intermediate is then coupled with piperazine under nucleophilic substitution conditions.

    Introduction of the tert-Butyl Ester Group:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various N-substituted piperazine derivatives.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

    Receptor Binding: Studied for its ability to bind to certain biological receptors.

Medicine:

    Drug Discovery: Explored as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Potential use as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry:

    Material Science: Applications in the development of new materials with specific properties.

    Agriculture: Potential use in the formulation of agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the piperazine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Comparison:

  • Structural Differences: The presence of different substituents on the piperazine ring or quinoline moiety.
  • Biological Activity: Variations in biological activity due to differences in molecular interactions.
  • Chemical Properties: Differences in solubility, stability, and reactivity based on the substituents.

Conclusion

tert-Butyl 4-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)piperazine-1-carboxylate is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound in medicinal chemistry, biology, and industry.

Properties

Molecular Formula

C18H25N3O3

Molecular Weight

331.4 g/mol

IUPAC Name

tert-butyl 4-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)piperazine-1-carboxylate

InChI

InChI=1S/C18H25N3O3/c1-18(2,3)24-17(23)21-10-8-20(9-11-21)15-12-13-6-4-5-7-14(13)19-16(15)22/h4-7,15H,8-12H2,1-3H3,(H,19,22)

InChI Key

RTPXCHWAGNPIHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CC3=CC=CC=C3NC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-Butyl 4-(1-methoxy-3-(2-nitrophenyl)-1-oxopropan-2-yl)piperazine-1-carboxylate (770 mg, 2.0 mmol) was reacted in a manner analogous to the preparation of tert-butyl 4-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)piperidine-1-carboxylate. Title compound was obtained as amber oil in quantitative yield. MS m/e (M+H)+=332.3.

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